molecular formula C3H5NO2S B1284134 Methyl carbamothioylformate CAS No. 86563-22-6

Methyl carbamothioylformate

Cat. No.: B1284134
CAS No.: 86563-22-6
M. Wt: 119.14 g/mol
InChI Key: BOOOPNVCLWZMAH-UHFFFAOYSA-N
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Description

Methyl carbamothioylformate is an organic compound with the molecular formula C3H5NO2S. It is known for its unique structure, which includes a thioxo group attached to an amino acetate moiety. This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl carbamothioylformate can be synthesized through several methods. One common approach involves the reaction of methyl isothiocyanate with glycine in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as a product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl carbamothioylformate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Methyl carbamothioylformate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl carbamothioylformate exerts its effects involves interactions with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The pathways involved may include the formation of covalent bonds with electrophilic centers in target molecules.

Comparison with Similar Compounds

    Methyl formate: A simpler ester with similar reactivity but lacking the thioxo group.

    Methyl isothiocyanate: Shares the thioxo group but has different reactivity due to the isothiocyanate moiety.

Uniqueness: Methyl carbamothioylformate is unique due to its combination of an amino acetate moiety with a thioxo group. This structure imparts distinct reactivity and makes it valuable in various chemical and biological applications.

Properties

IUPAC Name

methyl 2-amino-2-sulfanylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2S/c1-6-3(5)2(4)7/h1H3,(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOOPNVCLWZMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575128
Record name Methyl amino(sulfanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86563-22-6
Record name Methyl amino(sulfanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl carbamothioylformate
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